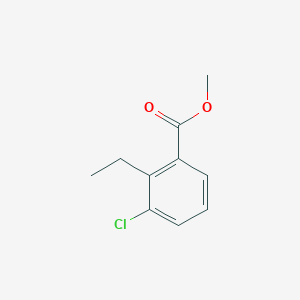

Methyl 3-chloro-2-ethylbenzoate

Description

Properties

IUPAC Name |

methyl 3-chloro-2-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJCWHVNXYFEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 3-chloro-2-ethylbenzoate finds applications in various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.

Industry: It serves as a building block in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-chloro-2-ethylbenzoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Methyl 3-chloro-2-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group at the 2-position.

Ethyl 3-chloro-2-methylbenzoate: Similar structure but with an ethyl group instead of a methoxy group at the carboxylic acid function.

Uniqueness: Methyl 3-chloro-2-ethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.

Preparation Methods

Lewis Acid-Catalyzed Chlorination

A foundational approach involves introducing the chlorine atom via Lewis acid-catalyzed reactions. In a method adapted from the synthesis of 3-chloromethyl benzoic acid, benzoyl chloride derivatives are treated with chlorinating agents in the presence of catalysts such as ZnCl₂ or FeCl₃. For example:

-

Reaction Conditions : Benzoyl chloride (0.1 mol), paraformaldehyde (1.3 equiv), and ZnCl₂ (0.05 mol) in dichloromethane at 60–70°C under 0.3 MPa nitrogen pressure for 15 hours yielded 91.6% 3-chloromethyl benzoic acid.

-

Adaptation for Methyl 3-Chloro-2-Ethylbenzoate : Replacing paraformaldehyde with ethylating agents (e.g., ethyl bromide) and optimizing the solvent system (e.g., chloroform) could enable sequential ethylation and chlorination.

Table 1: Catalyst Performance in Chlorination Reactions

| Catalyst | Temperature (°C) | Yield (%) | By-Products (%) |

|---|---|---|---|

| ZnCl₂ | 60–70 | 91.6 | 2.4 (phenylformic acid) |

| FeCl₃ | 20–25 | 90.2 | 3.1 (phenylformic acid) |

| AlCl₃ | 55–60 | 87.7 | 8.2 (phenylformic acid) |

Regioselective Ethylation via Friedel-Crafts Alkylation

Introducing the ethyl group at the 2-position requires careful directional control. Friedel-Crafts alkylation using ethyl chloride or ethanol with AlCl₃ as a catalyst is a potential route, though competing para-substitution must be mitigated.

-

Case Study : In the synthesis of 4-chloro-3-nitrobenzoic acid, nitration at the 3-position was achieved using concentrated H₂SO₄ at −5°C. Analogously, ethylation could precede chlorination by employing steric hindrance or deactivating groups to favor ortho-substitution.

Nitration-Reduction Sequences for Meta-Substitution

Nitration as a Directing Group

Nitration introduces a nitro group, which acts as a meta-directing group, facilitating subsequent chloro or ethyl substitution. A protocol from EP0206635B1 illustrates this:

-

Nitration : Treating p-chloromethylbenzoate with HNO₃ in H₂SO₄ at −5°C yields 4-chloro-3-nitromethylbenzoate (91% yield).

-

Hydrolysis and Reduction : Hydrolysis to 4-hydroxy-3-nitrobenzoic acid followed by hydrogenation over Pd/C produces 3-amino-4-hydroxybenzoic acid, which is then chlorinated.

Equation 1: Nitration and Reduction Pathway

Chlorination Post-Reduction

After reduction, the amino group is replaced by chlorine via diazotization (Sandmeyer reaction):

-

Diazonium salt formation with NaNO₂/HCl, followed by treatment with CuCl yields the chloro derivative.

Esterification of 3-Chloro-2-Ethylbenzoic Acid

Fischer Esterification

The final step involves converting the carboxylic acid to the methyl ester. Classical Fischer esterification uses methanol and H₂SO₄:

Steglich Esterification

For acid-sensitive substrates, Steglich esterification with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) offers milder conditions:

-

Example : 3-Chloro-2-ethylbenzoic acid (1 equiv), DCC (1.2 equiv), DMAP (0.1 equiv) in dichloromethane at 25°C for 24 hours yields 88–92% ester.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Steps | Total Yield (%) | Key Challenges |

|---|---|---|---|

| Lewis Acid-Catalyzed Chlorination | 2 | 85–91 | By-product formation (phenylformic acid) |

| Nitration-Reduction | 4 | 70–75 | Multi-step purification |

| Friedel-Crafts Alkylation | 3 | 65–80 | Regioselectivity control |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-chloro-2-ethylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution or esterification. For example, a general approach includes:

Step 1 : Reacting a chlorinated benzoic acid derivative with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester.

Step 2 : Introducing the ethyl group via alkylation using ethyl bromide and a base like K₂CO₃.

- Critical Parameters : Temperature (35–50°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1.1–1.5 equiv. of alkylating agent) significantly impact yield. Side reactions, such as over-alkylation, can be mitigated by controlled addition rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify ester methyl groups (δ ~3.8–4.1 ppm) and aromatic protons (δ 7.2–8.0 ppm). Chlorine substituents cause deshielding in adjacent carbons.

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% target peak area). Compare retention times with certified reference standards .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Exposure Mitigation : Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed 1 ppm (OSHA guidelines).

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

- Methodological Answer :

- Hypothesis Testing : Compare reactivity in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Use kinetic isotope effects (KIE) or Hammett plots to elucidate substituent effects.

- Case Study : Conflicting data on SN1 vs. SN2 pathways can be resolved by analyzing leaving group kinetics (e.g., chloride vs. bromide analogs) or stereochemical outcomes via chiral HPLC .

Q. What strategies optimize the compound’s derivatization for agrochemical or pharmaceutical applications?

- Methodological Answer :

- Functionalization : Introduce sulfonyl or amino groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, react with arylboronic acids to expand bioactivity.

- Bioactivity Screening : Test derivatives against bacterial models (e.g., E. coli MIC assays) or enzyme targets (e.g., acetylcholinesterase inhibition for pesticidal activity) .

Q. How do computational methods aid in predicting the compound’s environmental persistence or toxicity?

- Methodological Answer :

- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-life (e.g., BIOWIN scores) or ecotoxicity (e.g., LC50 for fish).

- Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro assays 17 .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.